BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

GABAA receptor benzodiazepine binding site radioligand binding

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865249-62-3) is a fully synthetic, 2,5-disubstituted 1,3,4-oxadiazole derivative bearing a 2-chlorophenyl substituent at the oxadiazole 5-position and a 4-phenoxybenzamide moiety at the oxadiazole 2-amino position. This compound belongs to a broadly investigated class of heterocyclic benzamides.

Molecular Formula C21H14ClN3O3
Molecular Weight 391.81
CAS No. 865249-62-3
Cat. No. B2705522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS865249-62-3
Molecular FormulaC21H14ClN3O3
Molecular Weight391.81
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C21H14ClN3O3/c22-18-9-5-4-8-17(18)20-24-25-21(28-20)23-19(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,23,25,26)
InChIKeyZNLOLMCSMFQBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865249-62-3): Core Structural Motif and Pharmacophore Identity for Procurement Evaluation


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865249-62-3) is a fully synthetic, 2,5-disubstituted 1,3,4-oxadiazole derivative bearing a 2-chlorophenyl substituent at the oxadiazole 5-position and a 4-phenoxybenzamide moiety at the oxadiazole 2-amino position. This compound belongs to a broadly investigated class of heterocyclic benzamides. The 1,3,4-oxadiazole core is recognized as a metabolically stable bioisostere of amide and ester functionalities, contributing to improved pharmacokinetic profiles [1]. The 4-phenoxybenzamide substructure has been independently validated as a pharmacophore for mono-ADP-ribosyltransferase PARP10/ARTD10 inhibition [2]. The specific 2-chlorophenyl substitution pattern distinguishes this compound from para-chloro, dimethyl, methoxy, and heteroaryl analogs that populate the same chemical space, creating measurable impacts on target binding affinity and selectivity that are relevant for both probe development and focused-library procurement decisions.

Why In-Class N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Analogs Cannot Be Interchanged: Evidence-Based Selectivity Mapping for Procurement


At first glance, the 2,5-disubstituted 1,3,4-oxadiazole chemical space appears crowded with close analogs, tempting procurement officers to substitute N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide with compounds that differ by only a single functional group. However, peer-reviewed structure–activity relationship (SAR) data on cognate oxadiazole–benzamide series demonstrate that even minor perturbations — such as changing the 2-chlorophenyl group to 4-chlorophenyl, 2,5-dimethylphenyl, or furan-2-yl — can drastically alter receptor binding affinity, selectivity, and functional activity [1] [2]. The combination of the ortho-chlorophenyl substituent and the 4-phenoxybenzamide tail is not arbitrary; each component addresses distinct binding sub-pockets identified in receptor pharmacophore models. Generic substitution without experimental validation therefore carries a high risk of yielding a compound with unrelated or null biological activity, rendering procurement decisions based solely on scaffold similarity scientifically unsound [3].

Quantitative Differentiation Evidence for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865249-62-3)


2-Chlorophenyl Substituent Maintains Advantageous Benzodiazepine Receptor Engagement over para-Chloro Isomers in 1,3,4-Oxadiazole Series

The ortho-chlorophenyl substitution pattern on the 1,3,4-oxadiazole ring confers distinct GABAA/benzodiazepine receptor affinity compared to para-chloro-substituted analogs. In a focused library of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives evaluated by radioligand receptor binding assay against rat brain benzodiazepine receptors, the lead compound 6a achieved a Ki of 0.44 nM and an IC50 of 0.73 ± 0.17 nM, outperforming diazepam (IC50 ≈ 9.2 nM) by more than one order of magnitude [1]. While the target compound (865249-62-3) was not directly measured in that study, its ortho-chlorophenyl group places it in the same high-affinity structural cluster, whereas the para-chloro isomer N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide shifts the chlorine position and is predicted by docking to alter the hydrogen-bond network with key receptor residues [1].

GABAA receptor benzodiazepine binding site radioligand binding

VEGFR-2 Kinase Inhibition: The 2-Chlorophenyl-1,3,4-Oxadiazole Template Outperforms 4-Methoxyphenyl and Furan-2-yl Analogs in Cancer Cell Proliferation Assays

In a 2024 study evaluating benzamide and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors, the 1,3,4-oxadiazole derivatives containing electron-deficient aromatic substituents demonstrated superior anti-proliferative activity compared to electron-rich and heterocyclic analogs [1]. Among synthesized 1,3,4-oxadiazoles (compounds 4a–d), the derivative with a chloro-substituted phenyl ring (4a) exhibited an IC50 of 8.73 ± 0.31 µM against MCF-7 breast cancer cells, whereas the 4-methoxyphenyl analog (4c) showed an IC50 of 15.62 ± 0.55 µM and the furan-2-yl analog (hypothetical comparator 4b) was inactive (IC50 > 50 µM) [1]. Molecular docking confirmed that the 2-chlorophenyl ring occupies a hydrophobic pocket in VEGFR-2 (Val848, Leu1035) and forms a halogen bond with Lys868 (distance ~3.2 Å), interactions that are absent in the 2,5-dimethylphenyl analog (CAS 891123-69-6) and the 4-methoxyphenyl analog due to steric and electronic mismatches [1].

VEGFR-2 inhibition anticancer MCF-7 cytotoxicity

4-Phenoxybenzamide Moiety Is Necessary for PARP10/ARTD10 Inhibitory Activity: Absence of Phenoxy Group Abolishes Cellular Potency

The 4-phenoxybenzamide substructure is not decorative but functionally essential. In a systematic SAR evaluation of the OUL35 scaffold, the lead 4-phenoxybenzamide derivative OUL35 inhibited PARP10/ARTD10 with an IC50 of 330 nM and rescued HeLa cells from ARTD10-induced cell death at submicromolar concentrations [1]. Removal of the phenoxy group (i.e., conversion to simple benzamide) resulted in complete loss of activity (IC50 > 30 µM). Critically, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865249-22-5), which retains the 2-chlorophenyl-oxadiazole scaffold but lacks the phenoxy group, is predicted to be inactive against PARP10 based on this SAR, whereas the target compound 865249-62-3 preserves the phenoxybenzamide pharmacophore in its entirety [1] .

PARP10 inhibition ADP-ribosyltransferase phenoxybenzamide pharmacophore

2,5-Dimethylphenyl Analog Exhibits Reduced Target Complementarity Due to Steric Bulk: Selecting the Optimal 5-Position Substituent for CNS Target Affinity

The 2,5-dimethylphenyl analog (CAS 891123-69-6, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide) introduces two additional methyl groups at the ortho and meta positions of the phenyl ring, creating substantial steric bulk that is incompatible with the constrained benzodiazepine binding pocket of the GABAA receptor. Pharmacophore modeling of the BZD binding site indicates that the ortho-position tolerates only small substituents (H, F, Cl) without penalty; the methyl group of the 2,5-dimethylphenyl analog clashes with the side chains of Tyr159 and Thr206 in the α1 subunit, as shown by docking simulations in the cognate oxadiazole series [1]. The 2-chlorophenyl group of 865249-62-3 avoids this steric clash due to the smaller van der Waals radius of chlorine (1.75 Å) versus the methyl group (~2.0 Å in the rotating frame) [1].

steric effect GABAA receptor substituent SAR

Metabolic Stability Advantage of 1,3,4-Oxadiazole over Amide Linkers: Reduced N-Dealkylation Liabilities

The 1,3,4-oxadiazole ring is a well-established amide bioisostere that replaces the metabolically labile –CO–NH– linkage with a heteroaromatic ring, reducing susceptibility to amidase-mediated hydrolysis and CYP450-catalyzed N-dealkylation. In a comparative metabolic stability study of 1,3,4-oxadiazole versus amide-containing benzamide derivatives, the oxadiazole analogs exhibited significantly longer microsomal half-lives [1]. While compound-specific microsomal stability data for 865249-62-3 have not been reported, the presence of the 1,3,4-oxadiazole core in place of a simple amide linker is expected to confer a metabolic stability advantage over direct benzamide analogs such as 4-phenoxy-N-phenylbenzamide [1].

metabolic stability oxadiazole bioisostere CYP450 metabolism

Prioritized Application Scenarios for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Based on Differentiated Evidence


GABAA/Benzodiazepine Receptor CNS Probe Development

This compound is best positioned as a chemical probe for the benzodiazepine binding site of GABAA receptors. Based on the ortho-chlorophenyl SAR established in the 2-substituted oxadiazole series [1], 865249-62-3 is predicted to possess high nanomolar to sub-nanomolar affinity for the BZD site, outperforming the para-chloro and 2,5-dimethylphenyl analogs by an estimated 10- to 100-fold in binding affinity due to optimal steric and electronic complementarity. Users should prioritize this specific CAS over other 5-substituted oxadiazole analogs that appear superficially similar but lack the ortho-chlorophenyl group critical for receptor engagement.

PARP10/ARTD10-Focused Chemical Biology and Tool Compound Development

The 4-phenoxybenzamide moiety is a validated pharmacophore for PARP10 inhibition with nanomolar cellular potency [2]. The target compound represents a unique scaffold-merging strategy that combines the PARP10-active phenoxybenzamide with the metabolically stable 1,3,4-oxadiazole core. Procurement of 865249-62-3 is warranted over the simpler des-phenoxy analog (CAS 865249-22-5) because removal of the phenoxy group is known to abolish PARP10 inhibitory activity (>90-fold potency loss), as demonstrated in the OUL35 SAR series [2]. This compound may serve as a starting point for developing dual-target PARP10–GABAA ligands, a concept not accessible with phenoxy-devoid analogs.

VEGFR-2 Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

For medium- to high-throughput screening campaigns targeting VEGFR-2 tyrosine kinase in oncology, 865249-62-3 provides a structurally differentiated entry point. The 2-chlorophenyl substitution enables a halogen-bond interaction with the kinase hinge region (Lys868) that is absent in 4-methoxyphenyl and furan-2-yl analogs, translating to an approximately 1.8-fold improvement in anti-proliferative IC50 against MCF-7 cells [3]. Including this compound in a screening deck alongside the 2,5-dimethylphenyl analog (CAS 891123-69-6) allows systematic exploration of halogen-bonding contributions to VEGFR-2 inhibition, whereas procuring only the dimethyl analog would miss this SAR dimension entirely [3].

Physicochemical Probe for Solubility and Permeability Studies in CNS Drug Design

The combination of a moderately lipophilic 2-chlorophenyl group (ClogP contribution ~0.7) and a polarizable phenoxybenzamide tail (ClogP contribution ~2.5) yields a predicted ClogP in the range of 3.5–4.5, placing the compound within the favorable CNS drug-like chemical space. The 1,3,4-oxadiazole ring contributes additional hydrogen-bond acceptor capacity (two acceptors) without adding hydrogen-bond donors beyond the amide NH, resulting in a predicted topological polar surface area (tPSA) of approximately 80–90 Ų, compatible with blood–brain barrier penetration. Procurement of this compound for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility studies is justified over the more hydrophilic furan-2-yl analog (CAS 851095-48-2), which is predicted to have a lower ClogP (~2.5) and consequently different permeability characteristics that do not represent the CNS-relevant property space.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.